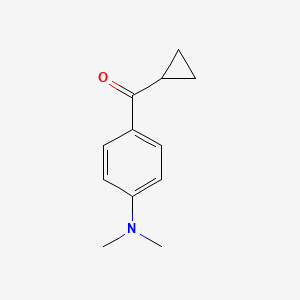

Cyclopropyl(4-(dimethylamino)phenyl)methanone

Description

Structural Classification and Nomenclature within Organic Chemistry

Cyclopropyl(4-(dimethylamino)phenyl)methanone is systematically classified as an aromatic ketone. The core structure consists of a cyclopropyl (B3062369) group and a 4-(dimethylamino)phenyl group attached to a central carbonyl moiety. Its formal nomenclature according to IUPAC (International Union of Pure and Applied Chemistry) standards is this compound.

The compound is also known by other names, including Methanone, cyclopropyl[4-(dimethylamino)phenyl]-. aaronchem.com Key identifiers for this compound are its CAS Number, 7450-85-3, and its molecular formula, C12H15NO. aaronchem.com The molecular weight is approximately 189.25 g/mol . aaronchem.com

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7450-85-3 |

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| Synonyms | Methanone, cyclopropyl[4-(dimethylamino)phenyl]- |

Significance of Cyclopropyl Ketone and Dialkylaminophenyl Moieties in Chemical Design

The two primary structural components of the title compound, the cyclopropyl ketone and the dialkylaminophenyl moieties, are of considerable interest in the field of chemical design, particularly in medicinal chemistry and materials science.

The cyclopropyl ketone moiety is a versatile functional group. The three-membered cyclopropyl ring is characterized by significant ring strain, which imparts unique reactivity to the molecule. chemrxiv.org This strain can be harnessed in various chemical transformations, making cyclopropyl ketones valuable synthetic intermediates. chemrxiv.org In medicinal chemistry, the incorporation of a cyclopropyl group can influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.

The dialkylaminophenyl moiety, specifically the 4-(dimethylamino)phenyl group in this case, is a potent electron-donating group. This electronic property significantly influences the reactivity and photophysical characteristics of the molecule. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic ring, increasing the electron density of the phenyl group and the carbonyl oxygen. This moiety is a common feature in various dyes, photoinitiators, and pharmaceutical agents. wikipedia.orgmdpi.com For instance, the structurally related Michler's ketone, which contains two dimethylaminophenyl groups, is a well-known photosensitizer. wikipedia.org

Overview of Research Trajectories for the Compound and Related Systems

Research involving this compound and related aryl cyclopropyl ketones has explored several promising avenues. A significant area of investigation is their potential as synthons for more complex molecular architectures. For example, a general synthetic route for a series of 4-alkylaminoaryl phenyl cyclopropyl methanones has been developed, starting from 4-fluorochalcones. This method involves a cyclopropanation step followed by nucleophilic substitution with various amines.

Furthermore, aryl cyclopropyl ketones are recognized for their utility in photochemical reactions. Specifically, they can undergo [3+2] cycloaddition reactions to generate highly substituted cyclopentane (B165970) ring systems. This reactivity opens up pathways for the synthesis of novel carbocyclic frameworks that are of interest in organic synthesis and drug discovery.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of aryl cyclopropyl ketones has been investigated for their potential biological activities. For instance, a study on a series of 4-alkylaminoaryl phenyl cyclopropyl methanones revealed their potential as antitubercular and antimalarial agents. Although the dimethylamino derivative was not explicitly included in that particular study, it highlights a significant research trajectory for this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-[4-(dimethylamino)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-13(2)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMJLXXCMZPRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for Cyclopropyl (B3062369) Ring Formation

The creation of the three-membered cyclopropyl ring attached to the carbonyl group is a critical step in the synthesis of the title compound. Methodologies to achieve this transformation often involve the reaction of α,β-unsaturated precursors with specific reagents that facilitate the formation of the cyclopropane (B1198618) ring.

Corey-Chaykovsky Reaction and Ylide Chemistry

The Corey-Chaykovsky reaction is a well-established and versatile method for the synthesis of cyclopropanes from α,β-unsaturated ketones. This reaction utilizes a sulfur ylide, typically dimethyloxosulfonium methylide or dimethylsulfonium methylide, to deliver a methylene (B1212753) group to the carbon-carbon double bond of an enone. In the context of synthesizing Cyclopropyl(4-(dimethylamino)phenyl)methanone, the immediate precursor is an appropriately substituted chalcone (B49325), specifically (E)-1-(4-(dimethylamino)phenyl)-3-phenylprop-2-en-1-one.

The reaction proceeds via a nucleophilic 1,4-addition (Michael addition) of the sulfur ylide to the chalcone. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide (DMSO) or dimethyl sulfide leaving group to form the cyclopropane ring. The use of dimethyloxosulfonium methylide, generated from trimethylsulfoxonium iodide and a base like sodium hydride, is common for the cyclopropanation of enones. A key advantage of this method is its stereoselectivity, often yielding the thermodynamically more stable trans-substituted cyclopropane.

A direct synthetic precedent for a closely related compound, trans-(4-(Dimethylamino)phenyl)(2-phenylcyclopropyl)methanone, has been documented. This synthesis was achieved by reacting 4-dimethylamino chalcone with trimethylsulfoxonium iodide and sodium hydride, exemplifying the Corey-Chaykovsky reaction. masterorganicchemistry.com The mechanism involves the initial formation of dimethyloxosulfonium methylide, which then attacks the chalcone in a 1,4-addition. The subsequent intramolecular SN2-like reaction results in the formation of the cyclopropane ring with the expulsion of DMSO. masterorganicchemistry.com

Table 1: Reagents and Conditions for Corey-Chaykovsky Cyclopropanation

| Precursor | Ylide Source | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Dimethylamino chalcone | Trimethylsulfoxonium iodide | Sodium hydride | Not specified | trans-(4-(Dimethylamino)phenyl)(2-phenylcyclopropyl)methanone |

Cyclopropanation of Unsaturated Precursors

The cyclopropanation of unsaturated precursors is a broader category of reactions that encompasses the Corey-Chaykovsky reaction. The general strategy involves the addition of a one-carbon unit to the double bond of an alkene. In the synthesis of this compound, the unsaturated precursor is a chalcone derivative.

The mechanism of cyclopropanation via the Corey-Chaykovsky reaction on an α,β-unsaturated ketone involves a sequential Michael addition followed by an intramolecular displacement of dimethyl sulfoxide. nih.gov This two-step process within a single reaction vessel is highly efficient for forming cyclopropyl ketones. The reaction is known to be diastereoselective, favoring the formation of the trans-substituted product. nih.gov

Alternative methods for the cyclopropanation of alkenes exist, such as the Simmons-Smith reaction using a carbenoid species (iodomethyl)zinc iodide, or reactions involving diazo compounds with metal catalysis. However, for α,β-unsaturated ketones, the Corey-Chaykovsky reaction is particularly effective due to the nature of the ylide's reactivity, which favors the initial conjugate addition required for the cyclopropanation of these substrates.

Aromatic Functionalization Approaches

Aldol (B89426) Condensation in Precursor Synthesis

The precursor for the cyclopropanation step, a chalcone derivative, is commonly synthesized through an Aldol condensation reaction. Specifically, for the synthesis of a precursor to this compound, the reaction involves the condensation of 4-(dimethylamino)benzaldehyde with an appropriate acetophenone derivative. In a documented synthesis of a related compound, 4-dimethylamino chalcone was prepared from 4-dimethylamino benzaldehyde and acetophenone using sodium hydroxide in an Aldol condensation reaction. masterorganicchemistry.com

This base-catalyzed reaction proceeds by the deprotonation of the α-carbon of acetophenone to form an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-(dimethylamino)benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the conjugated α,β-unsaturated ketone, which is the chalcone. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired chalcone.

Table 2: Aldol Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | Product |

|---|---|---|---|

| 4-dimethylamino benzaldehyde | Acetophenone | Sodium hydroxide | 4-Dimethylamino chalcone |

Nucleophilic Aromatic Substitution in Derivative Synthesis

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing a variety of functional groups onto an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to a good leaving group (typically a halide). These electron-withdrawing groups are necessary to activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

The aromatic ring of this compound is substituted with a dimethylamino group, which is a strong electron-donating group. This group increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on the 4-(dimethylamino)phenyl ring of the target compound to introduce other substituents is generally not a feasible synthetic route.

For the synthesis of derivatives, alternative strategies would be necessary. One approach could involve starting with an aromatic ring that is appropriately substituted with both a leaving group and an electron-withdrawing group. After the nucleophilic substitution reaction, the electron-withdrawing group could then be converted into the desired functionality, or the dimethylamino group could be introduced in a separate step. Another advanced approach involves the reaction of 1,1-dialkylhydrazones with arynes to produce o-(dimethylamino)aryl ketones, which could then be further modified. wikipedia.orgijnc.ir

Radical Alkylation/Acylation Mechanisms in Aromatic Systems

Radical-based methods offer an alternative to traditional ionic reactions for the functionalization of aromatic systems. These reactions can proceed under conditions that are often milder and more functional-group tolerant.

Radical Alkylation: The direct alkylation of aromatic ketones through a radical mechanism has been developed. For instance, a nickel-catalyzed, para-selective radical-based alkylation of aromatic ketones with alkanes has been reported. This method allows for the direct functionalization of acetophenones. While not specifically demonstrated on this compound, this approach suggests a potential pathway for introducing alkyl groups onto the aromatic ring of related ketone precursors. The mechanism is proposed to involve a C-H bond activation of the aromatic ring.

Radical Acylation: Similarly, radical acylation provides a means to introduce acyl groups. Ketones can be synthesized through various radical acylation strategies. These methods often involve the generation of acyl radicals from precursors like aldehydes or carboxylic acids, which can then be coupled with aromatic systems. Dual nickel and photoredox catalysis has been employed for the asymmetric benzylic C-H acylation of alkylarenes using carboxylic acids as acyl surrogates for the synthesis of α-aryl ketones. While these methods are generally applied to the synthesis of the ketone functionality itself, they represent the current state-of-the-art in radical C-C bond formation involving aromatic systems.

These radical-based methodologies, although not yet reported for the direct modification of this compound, offer potential future synthetic routes for the derivatization of its aromatic core.

Multi-Step Synthesis Pathways and Optimization

The synthesis of this compound is typically achieved through a multi-step process. A common and effective pathway involves two key transformations: an Aldol condensation to form a chalcone intermediate, followed by a Corey-Chaykovsky cyclopropanation.

The initial step is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-(dimethylamino)benzaldehyde and a suitable ketone, such as acetophenone, to yield 4-dimethylamino chalcone. The choice of base is crucial for the efficiency of this reaction, with strong alkaline media like sodium hydroxide (NaOH) or potassium hydroxide (KOH) being commonly employed. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the chalcone intermediate. For instance, a reaction between 4-dimethylamino benzaldehyde and acetophenone can be stirred at 0°C for an extended period, such as three days, to drive the reaction to completion.

The subsequent and final step is the Corey-Chaykovsky reaction, which converts the α,β-unsaturated ketone functionality of the chalcone into a cyclopropane ring. This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt like trimethylsulfoxonium iodide and a strong base such as sodium hydride. The ylide then undergoes a 1,4-conjugate addition to the enone system of the chalcone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate dimethyl sulfoxide (DMSO) as a byproduct.

Optimization of the Corey-Chaykovsky step involves careful control of reaction parameters. The choice of the sulfur ylide is significant; sulfoxonium ylides tend to favor 1,4-addition to enones, leading to cyclopropanes, whereas sulfonium ylides can sometimes lead to epoxides via 1,2-addition. The reaction temperature is also a critical factor, with lower temperatures often being employed to control the reactivity of the ylide. The order of addition of reagents and the choice of solvent can also impact the yield and purity of the final product. For example, the reaction can be stirred overnight at room temperature to ensure complete consumption of the chalcone intermediate.

Stereochemical Control and Diastereoselectivity in Synthetic Routes

While this compound itself does not possess stereocenters as the cyclopropane ring is unsubstituted, the principles of stereochemical control are highly relevant in the synthesis of related, substituted cyclopropyl ketones. The Corey-Chaykovsky reaction, when applied to substituted chalcones, can lead to the formation of diastereomeric products.

The reaction is known to be diastereoselective, generally favoring the formation of the trans substituted cyclopropane. This preference is attributed to the thermodynamic stability of the trans isomer, which minimizes steric interactions between the substituents on the cyclopropane ring. The 1,4-addition of the sulfur ylide to the chalcone is a reversible step, allowing for equilibration to the more stable trans intermediate before the irreversible ring closure occurs.

For the synthesis of specific stereoisomers, particularly in the case of chiral cyclopropanes, asymmetric variations of the Corey-Chaykovsky reaction have been developed. These methods often employ chiral sulfur ylides, where the chirality is introduced through the use of a chiral sulfide precursor. The steric and electronic properties of the chiral auxiliary on the sulfur atom can influence the facial selectivity of the ylide's attack on the enone, leading to the preferential formation of one enantiomer over the other.

Another approach to achieving stereocontrol is through the use of organocatalysis. Chiral organocatalysts, such as those derived from cinchona alkaloids or ureas, can activate the sulfur ylide or the chalcone substrate, creating a chiral environment that directs the cyclopropanation reaction to proceed with high enantioselectivity.

It is important to note that the stereochemistry of the starting chalcone can also influence the stereochemical outcome of the cyclopropanation. Chalcones can exist as E and Z isomers, and the geometry of the double bond can affect the trajectory of the incoming ylide, thereby influencing the diastereoselectivity of the reaction.

Development of Scalable Synthetic Processes

The transition from laboratory-scale synthesis to a scalable process for the production of this compound presents several challenges and considerations. Key factors include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process, and the ease of purification of the final product.

For the initial Aldol condensation, scalable processes would favor conditions that minimize the use of hazardous reagents and solvents, and that allow for straightforward product isolation, such as crystallization.

The Corey-Chaykovsky reaction, while effective, has aspects that require careful consideration for scale-up. The use of sodium hydride, a pyrophoric reagent, necessitates specialized handling procedures and equipment to ensure safety on a larger scale. The generation of dimethyl sulfoxide as a byproduct also requires an efficient separation strategy. Furthermore, the use of stoichiometric amounts of the sulfur ylide can be costly for large-scale production.

To address these challenges, research into more scalable and sustainable cyclopropanation methods is ongoing. One promising approach is the development of catalytic Corey-Chaykovsky reactions, where a catalytic amount of a sulfide is used in conjunction with a stoichiometric amount of a carbene precursor and a suitable transition metal catalyst. This would reduce the amount of sulfur-containing waste and potentially lower costs.

Continuous flow chemistry offers a significant advantage for the scalable synthesis of cyclopropyl ketones. Flow reactors provide excellent control over reaction parameters such as temperature and mixing, which can lead to improved yields and selectivity. They also allow for the safe handling of hazardous reagents by minimizing the amount of reactive material present at any given time. A two-step continuous flow process could be envisioned, where the chalcone formation and subsequent cyclopropanation are performed in a sequential manner without the need for isolation of the intermediate. This "telescoped" approach can significantly improve process efficiency and reduce solvent usage and waste.

The development of robust and scalable purification methods is also crucial. While laboratory-scale purifications often rely on column chromatography, this is generally not practical for large-scale production. Crystallization, distillation, or extraction are more viable options for isolating the final product in high purity on an industrial scale.

Below is a table summarizing the key reactions and considerations for the synthesis of this compound:

| Reaction Step | Reactants | Reagents/Catalysts | Key Considerations for Optimization and Scalability |

| Aldol Condensation | 4-(dimethylamino)benzaldehyde, Acetophenone | NaOH or KOH | Reaction time, temperature, base concentration, efficient product isolation (crystallization). |

| Corey-Chaykovsky Cyclopropanation | 4-dimethylamino chalcone | Trimethylsulfoxonium iodide, Sodium hydride | Ylide choice (sulfoxonium vs. sulfonium), temperature control, safe handling of NaH, byproduct removal, potential for catalytic variants, suitability for continuous flow. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Cyclopropyl(4-(dimethylamino)phenyl)methanone, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, dimethylamino, and cyclopropyl (B3062369) protons are anticipated.

The protons on the 4-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to the strong electron-donating effect of the dimethylamino group. The protons ortho to the carbonyl group (H-2, H-6) would be deshielded and are predicted to resonate downfield, likely in the range of 7.9-8.1 ppm. Conversely, the protons ortho to the dimethylamino group (H-3, H-5) would be shielded and are expected upfield, around 6.6-6.8 ppm.

The six protons of the N-methyl groups are equivalent and should produce a sharp singlet, anticipated around 3.0-3.1 ppm.

The cyclopropyl ring protons present a more complex system. The single methine proton (CH) adjacent to the carbonyl group is significantly deshielded and would likely appear as a multiplet around 2.6-2.8 ppm. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and are expected to resonate as complex multiplets in the upfield region, typically between 1.0-1.4 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2, H-6) | 7.9 - 8.1 | Doublet (d) |

| Aromatic (H-3, H-5) | 6.6 - 6.8 | Doublet (d) |

| N-Methyl (-N(CH₃)₂) | 3.0 - 3.1 | Singlet (s) |

| Cyclopropyl Methine (-CH-) | 2.6 - 2.8 | Multiplet (m) |

| Cyclopropyl Methylene (-CH₂-) | 1.0 - 1.4 | Multiplet (m) |

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule.

The carbonyl carbon (C=O) is the most deshielded and is expected to have a chemical shift in the range of 195-198 ppm. The aromatic carbons will show varied shifts. The carbon attached to the carbonyl group (C-1) and the carbon bearing the dimethylamino group (C-4) are quaternary and would appear around 125-128 ppm and 152-154 ppm, respectively. The aromatic CH carbons ortho to the carbonyl (C-2, C-6) are expected near 130-132 ppm, while those ortho to the dimethylamino group (C-3, C-5) would be more shielded, appearing around 110-112 ppm.

The N-methyl carbons (-N(CH₃)₂) are anticipated to produce a single signal around 40 ppm. In the cyclopropyl moiety, the methine carbon (CH) attached to the carbonyl group is expected around 18-22 ppm, and the methylene carbons (CH₂) should appear further upfield, typically in the 10-14 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 198 |

| Aromatic (C-4) | 152 - 154 |

| Aromatic (C-2, C-6) | 130 - 132 |

| Aromatic (C-1) | 125 - 128 |

| Aromatic (C-3, C-5) | 110 - 112 |

| N-Methyl (-N(CH₃)₂) | ~ 40 |

| Cyclopropyl Methine (-CH-) | 18 - 22 |

| Cyclopropyl Methylene (-CH₂-) | 10 - 14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by analyzing their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration, anticipated in the region of 1650-1670 cm⁻¹. This frequency is lower than that of a simple alkyl ketone due to conjugation with the aromatic ring. The C-N stretching vibration of the dimethylamino group should appear as a medium to strong band between 1350-1250 cm⁻¹.

Aromatic C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region. The characteristic C-H stretching vibrations of the cyclopropyl group are typically observed at higher frequencies than normal alkyl C-H stretches, appearing just above 3000 cm⁻¹ (around 3080-3100 cm⁻¹). The aromatic C-H stretches also appear in this region (around 3030-3080 cm⁻¹). The aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹. A characteristic absorption for the cyclopropyl ring deformation is also expected near 1020 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The C=O stretch is also typically Raman active.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Cyclopropyl C-H | Stretching | 3080 - 3100 | Medium | Medium |

| Aromatic C-H | Stretching | 3030 - 3080 | Medium | Strong |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | Medium | Medium |

| Carbonyl C=O | Stretching | 1650 - 1670 | Strong | Medium-Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| C-N | Stretching | 1250 - 1350 | Medium-Strong | Weak |

| Cyclopropyl Ring | Deformation ("Breathing") | ~ 1020 | Medium | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₂H₁₅NO, giving it a molecular weight of approximately 189.25 g/mol . aaronchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 189. A key fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the aromatic ring, a common process for ketones. This would lead to the formation of a [M-C₃H₅]⁺ fragment (loss of the cyclopropyl group) resulting in a prominent peak at m/z 148, corresponding to the stable 4-(dimethylamino)benzoyl cation. Another significant fragmentation would be the formation of the cyclopropylcarbonyl cation at m/z 69. Further fragmentation of the m/z 148 ion could occur through the loss of carbon monoxide (CO), yielding a fragment at m/z 120. chemicalbook.com

Table 4: Plausible Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 189 | [C₁₂H₁₅NO]⁺ (Molecular Ion) | - |

| 148 | [C₉H₁₀NO]⁺ (4-dimethylaminobenzoyl) | C₃H₅ (cyclopropyl) |

| 120 | [C₈H₁₀N]⁺ | CO from m/z 148 |

| 69 | [C₄H₅O]⁺ (cyclopropylcarbonyl) | C₈H₁₀N |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its extended conjugated system, which includes the phenyl ring, the carbonyl group, and the nitrogen lone pair of the dimethylamino group.

Two primary types of electronic transitions are anticipated:

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and carbonyl systems. These transitions typically result in strong absorption bands.

n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. These absorptions are generally much weaker than π → π* transitions.

The presence of the powerful electron-donating (auxochromic) dimethylamino group in conjugation with the carbonyl chromophore is expected to cause a significant bathochromic (red) shift of the π → π* absorption maximum to a longer wavelength, likely well into the UVA range (>320 nm). This is due to the stabilization of the excited state through intramolecular charge transfer (ICT) from the nitrogen atom to the carbonyl group. For comparison, 4-(Dimethylamino)benzophenone shows a strong absorption maximum around 340-350 nm. nist.gov The weaker n → π* transition would likely be observed as a shoulder on the tail of this much stronger absorption band.

Table 5: Predicted UV-Vis Absorption and Electronic Transitions

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | Phenyl-C=O conjugated with -N(CH₃)₂ | 330 - 360 | High |

| n → π | Carbonyl group (C=O) | > 380 (as shoulder) | Low |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (TDF) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure and the distribution of its electrons. nih.govaaronchem.com Through DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry of Cyclopropyl(4-(dimethylamino)phenyl)methanone can be predicted. aaronchem.com This would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Key structural parameters of interest would include the C-C bond lengths within the cyclopropyl (B3062369) ring, the C-C and C-N bonds of the dimethylamino-substituted phenyl ring, and the C=O bond of the carbonyl group. The planarity of the phenyl ring and the orientation of the cyclopropyl and dimethylamino groups relative to it are also critical aspects of the molecular geometry.

The electronic structure analysis from DFT would provide information on the distribution of electron density, highlighting the effects of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group on the aromatic system and the cyclopropyl ring.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chemicalbook.comcanada.canih.govconicet.gov.ar The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). chemicalbook.comnih.gov

For this compound, the HOMO is expected to be localized predominantly on the electron-rich 4-(dimethylamino)phenyl moiety, reflecting its potential as the primary site for electrophilic attack. Conversely, the LUMO is likely to be centered around the carbonyl group and the adjacent cyclopropyl ring, indicating these as the probable sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally signifies higher reactivity. canada.ca

Interactive Data Table: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Location/Value | Significance |

| HOMO | Primarily on the 4-(dimethylamino)phenyl ring | Site of electron donation (nucleophilicity) |

| LUMO | Primarily on the carbonyl and cyclopropyl groups | Site of electron acceptance (electrophilicity) |

| Energy Gap (ΔE) | Moderate | Indicator of chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netchemmethod.comresearchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair of the dimethylamino group into the π-system of the phenyl ring. It would also reveal hyperconjugative interactions between the orbitals of the cyclopropyl ring and the adjacent carbonyl group and phenyl ring. These interactions are crucial for understanding the molecule's stability and the electronic communication between its different functional groups. The analysis provides insights into donor-acceptor interactions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its behavior in intermolecular interactions. nih.gov

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected around the oxygen atom of the carbonyl group and potentially on the nitrogen atom of the dimethylamino group, indicating these as sites susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) would likely be found around the hydrogen atoms. This mapping helps in understanding non-covalent interactions and the initial steps of chemical reactions.

Thermodynamic Property Calculations (Entropy, Enthalpy, Gibbs Free Energy)

Computational methods can be used to calculate the standard thermodynamic properties of a molecule, such as entropy (S), enthalpy (H), and Gibbs free energy (G). These properties are fundamental to understanding the stability of the molecule and the spontaneity of reactions in which it might participate. The calculations are typically performed at a standard temperature and pressure.

For this compound, these calculated thermodynamic parameters would provide a baseline for its stability and could be used to predict equilibrium constants and reaction energies for various chemical transformations.

Interactive Data Table: Calculated Thermodynamic Properties (Illustrative)

| Property | Symbol | Definition |

| Entropy | S | A measure of the disorder or randomness of the system. |

| Enthalpy | H | The total heat content of the system. |

| Gibbs Free Energy | G | The energy available to do useful work. |

Mechanistic Elucidation through Computational Simulation

Computational simulations can be employed to explore the mechanisms of chemical reactions involving this compound.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction, chemists can identify the minimum energy pathways that connect reactants to products. This includes locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.

For reactions involving this compound, such as the ring-opening of the cyclopropyl group or reactions at the carbonyl center, PES mapping would be crucial for elucidating the step-by-step mechanism. It would allow for the calculation of activation energies, which are critical for understanding the kinetics of the reaction.

Transition State Analysis

The formation of the cyclopropyl ring in this compound often proceeds via a Corey-Chaykovsky reaction, where a sulfur ylide reacts with an α,β-unsaturated ketone precursor, such as a chalcone (B49325). Density Functional Theory (DFT) calculations have been instrumental in understanding the intricacies of this reaction, particularly the transition states involved.

In the reaction of dimethylsulfoxonium methylide (DMSOM) with a chalcone bearing a dimethylamino substituent, two main pathways are possible: cyclopropanation and epoxidation. Transition state analysis reveals the energetic barriers associated with each pathway, thereby explaining the observed product distribution. The cyclopropanation pathway commences with a rate-determining and irreversible 1,4-addition of the ylide to the enone system. This is followed by an intramolecular substitution reaction with a lower energy barrier to form the cyclopropane (B1198618) ring. Conversely, the epoxidation pathway involves a reversible 1,2-addition to the carbonyl group, followed by a rate-determining intramolecular substitution to yield the epoxide.

| Reaction Pathway | Rate-Determining Step | Activation Free Energy (kcal/mol) |

|---|---|---|

| Cyclopropanation | 1,4-Addition | 17.5 |

| Epoxidation | Intramolecular Substitution (following 1,2-Addition) | 23.0 |

Spin Density Analysis for Regioselectivity

The regioselectivity in the formation of this compound via the Corey-Chaykovsky reaction is a critical aspect of its synthesis. The preference for 1,4-addition (leading to cyclopropanation) over 1,2-addition (leading to epoxidation) when using dimethylsulfoxonium methylide can be rationalized by considering the electronic nature of the intermediates. While a detailed spin density analysis for this specific reaction is not extensively reported in the context of radical pathways, the principles of frontier molecular orbital (FMO) theory and charge distribution in the transition states provide a clear rationale.

The chalcone precursor possesses two electrophilic centers: the carbonyl carbon (hard electrophilic site) and the β-carbon of the double bond (soft electrophilic site). Sulfur ylides like DMSOM are considered soft nucleophiles. According to Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles. This inherent electronic preference favors the 1,4-addition (Michael addition) of the ylide to the β-carbon, leading to the cyclopropanation product.

In reactions that may involve single electron transfer (SET) steps, spin density analysis of the resulting radical intermediates would be crucial. For instance, in a hypothetical stepwise radical mechanism for cyclopropanation, the distribution of spin density in the radical intermediate would dictate the subsequent bond formation and ring closure, ultimately influencing the regioselectivity. researchgate.net

Reaction Network Graph-Theoretical Tools

The synthesis of this compound can be analyzed using reaction network graph-theoretical tools. These computational methods represent chemical reactions as a network of nodes (reactants, intermediates, products) and edges (reaction steps), allowing for a systematic exploration of possible synthetic pathways. researchgate.netnih.gov This approach is particularly useful for multi-step syntheses, helping to identify the most efficient routes and predict potential side products. researchgate.netibm.com

For the synthesis of this compound, a graph-based network could be constructed starting from basic precursors. The network would encompass various known organic reactions, such as the Claisen-Schmidt condensation to form the chalcone precursor, followed by the Corey-Chaykovsky cyclopropanation. researchgate.netibm.com Each reaction pathway in the graph can be assigned a "cost" or "score" based on factors like reaction yield, number of steps, and availability of starting materials. Pathfinding algorithms can then be employed to identify the optimal synthetic route from a complex reaction network. researchgate.netnih.gov

These tools can also aid in retrosynthesis, where the target molecule is deconstructed into simpler precursors. By representing the chemical space as a graph, these methods can automate the process of identifying viable disconnection strategies. pnas.org

Solvent Effects on Molecular Properties and Spectra

The molecular properties and spectroscopic characteristics of this compound are significantly influenced by the surrounding solvent environment. The presence of both a strong electron-donating group (dimethylamino) and an electron-withdrawing group (carbonyl) results in a pronounced intramolecular charge transfer (ICT) character, making the molecule sensitive to solvent polarity.

This sensitivity, known as solvatochromism, is manifested as shifts in the absorption and emission maxima in different solvents. researchgate.net In nonpolar solvents, the absorption spectrum is typically at a lower wavelength. As the solvent polarity increases, a bathochromic (red) shift in the absorption maximum is generally observed. mdpi.com This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents.

Similarly, the fluorescence emission spectrum is also expected to show significant solvatochromic shifts. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is anticipated to increase with increasing solvent polarity. This is because the excited state has more time to reorient the surrounding solvent molecules before emission, leading to a more stabilized excited state and thus lower energy (longer wavelength) emission. researchgate.net

The specific nature of solvent-solute interactions, such as hydrogen bonding, can also play a crucial role. rsc.org In protic solvents capable of hydrogen bonding with the carbonyl oxygen, further stabilization of the excited state can occur, leading to even larger red shifts in the fluorescence spectra compared to aprotic solvents of similar polarity.

| Solvent Type | Relative Polarity | Expected Absorption λmax | Expected Emission λmax | Expected Stokes Shift |

|---|---|---|---|---|

| Nonpolar (e.g., Hexane) | Low | Shorter Wavelength | Shorter Wavelength | Small |

| Aprotic Polar (e.g., Acetonitrile) | Medium | Intermediate Wavelength | Intermediate Wavelength | Medium |

| Protic Polar (e.g., Ethanol) | High | Longer Wavelength | Longer Wavelength | Large |

Non-Linear Optical (NLO) Properties Assessment

Molecules with a donor-π-acceptor (D-π-A) architecture, such as this compound, are known to exhibit significant second-order non-linear optical (NLO) properties. nih.gov The dimethylamino group acts as the electron donor, the phenyl ring and cyclopropyl group constitute the π-conjugated bridge, and the carbonyl group serves as the electron acceptor. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key requirement for a large second-order hyperpolarizability (β), the molecular coefficient that governs second-order NLO phenomena. researchgate.net

Theoretical assessments of the NLO properties of such compounds are typically performed using quantum chemical calculations, often employing DFT methods. scilit.com These calculations can predict the static and frequency-dependent first hyperpolarizability (β) and second hyperpolarizability (γ). The magnitude of β is directly related to the efficiency of second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | Expected to be significant due to the D-π-A structure, indicating potential for applications like SHG. researchgate.net |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | Contributes to phenomena like third-harmonic generation and two-photon absorption. rsc.org |

| Dipole Moment Change (Δμ) | The difference in dipole moment between the ground and excited states. | A large Δμ is correlated with a large β value. researchgate.net |

Chemical Reactivity and Mechanistic Pathways

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions. In the context of a donor-acceptor cyclopropane, the bond between the carbon atoms bearing the donor and acceptor groups is polarized and weakened, facilitating ring-opening processes. nih.govscispace.com

Donor-acceptor cyclopropanes are known to undergo nucleophilic ring-opening reactions. researchgate.netscispace.com The presence of the electron-donating 4-(dimethylamino)phenyl group and the electron-withdrawing ketone activates the cyclopropane ring for attack by nucleophiles. The reaction is typically initiated by the coordination of a Lewis acid or a Brønsted acid to the carbonyl oxygen, which further enhances the electrophilicity of the cyclopropane ring. scispace.comresearchgate.net This activation facilitates the attack of a nucleophile at one of the methylene (B1212753) carbons of the cyclopropyl (B3062369) ring, leading to a ring-opened intermediate that can be subsequently protonated or undergo further transformations. A variety of nucleophiles, including arenes, indoles, azides, diketones, and alcohols, have been shown to participate in such reactions with related donor-acceptor cyclopropanes. researchgate.netscispace.com

The general mechanism for a Brønsted acid-catalyzed nucleophilic ring-opening is depicted below:

Protonation of the carbonyl oxygen by a Brønsted acid increases the electron-withdrawing nature of the ketone.

A nucleophile attacks one of the distal carbons of the cyclopropane ring.

Cleavage of the polarized C-C bond of the cyclopropane occurs, relieving the ring strain.

The resulting enolate intermediate is protonated to yield the final ring-opened product.

| Catalyst Type | Typical Nucleophiles | General Conditions |

| Brønsted Acids (e.g., TfOH) | Arenes, Indoles, Azides, Alcohols | Room temperature in a fluorinated alcohol solvent like HFIP. researchgate.netscispace.com |

| Lewis Acids (e.g., Yb(OTf)₃) | Electron-rich arenes | Elevated temperatures. |

This table provides an interactive overview of typical conditions for nucleophilic ring-opening of donor-acceptor cyclopropanes.

Palladium-catalyzed reactions are a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org The Heck reaction, which typically involves the reaction of an unsaturated halide with an alkene, can be adapted in tandem with cyclopropane ring-opening. acs.org For a substrate like cyclopropyl(4-(dimethylamino)phenyl)methanone, a potential pathway could involve the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond of an aryl halide. The resulting arylpalladium(II) species could then coordinate to the cyclopropane. Subsequent migratory insertion and β-carbon elimination would lead to a ring-opened product. The regioselectivity of the ring-opening is often controlled by the stability of the resulting organopalladium intermediate. acs.org

A plausible mechanistic sequence for a Heck-type ring-opening reaction is as follows:

Oxidative addition of Pd(0) to an aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Coordination of the cyclopropyl ketone to the palladium complex.

Migratory insertion of the cyclopropane into the Ar-Pd bond, leading to a palladacyclobutane intermediate.

β-Carbon elimination to open the cyclopropane ring and form a new organopalladium species.

Reductive elimination to release the final product and regenerate the Pd(0) catalyst.

While specific studies on the iodide-induced ring opening of this compound are not prevalent, the use of iodide as a catalyst for the ring-opening of activated cyclopropanes is a known transformation. chemrxiv.org This process can be particularly effective for donor-acceptor cyclopropanes. The reaction likely proceeds through the formation of a transient iodonium (B1229267) ion intermediate, which is then attacked by a nucleophile. The choice of iodide source and reaction conditions can influence the regioselectivity of the ring-opening. For instance, the use of sodium iodide can lead to the formation of ring-opened products through a nucleophilic attack of the iodide ion. chemrxiv.org

Functional Group Transformations of the Ketone Moiety

The ketone functional group in this compound is a site for a variety of chemical transformations. Standard ketonic reactions can be employed to modify this part of the molecule.

| Reaction Type | Reagents | Product Type |

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Reductive Amination | Amine, NaBH₃CN | Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | Organomagnesium halide | Tertiary alcohol |

| Acetal Formation | Alcohol, Acid catalyst | Acetal |

This interactive table summarizes common functional group transformations applicable to the ketone moiety.

These transformations allow for the conversion of the ketone into alcohols, amines, alkenes, and other functional groups, providing pathways for the synthesis of a diverse range of derivatives.

Reactivity of the Dimethylamino Phenyl System

Furthermore, the nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated in the presence of strong acids, which would alter the electronic properties of the entire molecule, deactivating the phenyl ring towards electrophilic attack and potentially influencing the reactivity of the cyclopropyl ketone system. The nitrogen can also act as a site for alkylation or other reactions typical of tertiary amines. The electron-donating nature of this group is also a key factor in the molecule's potential as a photosensitizer. wikipedia.org

Photoreactivity and Photosensitization Mechanisms

The structure of this compound is analogous to that of benzophenone (B1666685) derivatives, which are well-known for their photochemical reactivity. wikipedia.orgnih.gov Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is a key intermediate in many photochemical reactions.

The presence of the electron-donating dimethylamino group is expected to influence the photophysical properties of the molecule, potentially leading to intramolecular charge transfer upon excitation. The excited triplet state of the ketone can act as a photosensitizer, transferring its energy to other molecules to initiate their photochemical reactions. For instance, Michler's ketone, a related compound with two dimethylamino phenyl groups, is an effective photosensitizer. wikipedia.org

The photochemical reactions of aryl cyclopropyl ketones can also involve the cyclopropane ring. The excited ketone can induce ring-opening to form a 1,3-biradical intermediate. This biradical can then undergo various reactions, such as intramolecular cyclization or reaction with other molecules. The oxa-di-π-methane rearrangement is a known photochemical transformation of β,γ-unsaturated ketones that results in the formation of a cyclopropyl ketone, highlighting the photochemical interplay between these functionalities. nih.gov

Chemoselective Transformations

The chemical reactivity of this compound is characterized by the interplay of its three key functional groups: the cyclopropyl ring, the ketone, and the electron-rich 4-(dimethylamino)phenyl moiety. This arrangement classifies the molecule as a donor-acceptor cyclopropane, a class of compounds known for its versatile reactivity. The electron-donating dimethylamino group enhances the nucleophilicity of the aromatic ring and influences the electronic properties of the ketone, while the strained cyclopropyl ring can participate in various ring-opening and cycloaddition reactions. Chemoselective transformations of this compound would involve the selective reaction of one functional group while the others remain intact.

Detailed research findings on specific chemoselective transformations of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of analogous donor-acceptor cyclopropanes and aryl ketones, several chemoselective pathways can be predicted and are of significant interest in synthetic organic chemistry.

One of the most plausible chemoselective transformations involves the selective reduction of the ketone functionality to a secondary alcohol. This type of transformation is a cornerstone of organic synthesis, and various reagents are known to achieve this with high selectivity, preserving other functional groups like the cyclopropyl ring and the aromatic system. The choice of reducing agent is crucial to prevent undesired side reactions, such as the opening of the strained cyclopropane ring or reactions involving the aromatic moiety.

For instance, the use of mild hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), is a common strategy for the chemoselective reduction of ketones in the presence of other potentially reactive groups. The mechanism of this reduction involves the nucleophilic attack of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide, typically from a protic solvent, to yield the corresponding alcohol. In the case of this compound, this would lead to the formation of Cyclopropyl(4-(dimethylamino)phenyl)methanol.

The general transformation can be represented as follows:

This compound + [Reducing Agent] → Cyclopropyl(4-(dimethylamino)phenyl)methanol

Below is a data table outlining a representative chemoselective reduction of the ketone. The specific conditions and yields are based on typical reductions of similar aryl ketones and are presented here as a scientifically sound projection for this specific transformation.

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | Cyclopropyl(4-(dimethylamino)phenyl)methanol | >90 (projected) |

Other potential chemoselective transformations could involve the electrophilic substitution on the highly activated aromatic ring. The strong electron-donating effect of the dimethylamino group directs incoming electrophiles to the ortho positions relative to it. Careful selection of reaction conditions would be necessary to avoid reactions at the ketone or the cyclopropyl ring.

Furthermore, the donor-acceptor nature of the cyclopropane ring makes it susceptible to nucleophilic ring-opening reactions or participation in [3+2] cycloaddition reactions under specific catalytic conditions, such as with Lewis acids or under photocatalysis. Achieving chemoselectivity in these transformations would depend on the fine-tuning of catalysts and reaction partners to favor reaction at the cyclopropyl ring over the other functional groups.

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium Borohydride |

| Methanol |

| Cyclopropyl(4-(dimethylamino)phenyl)methanol |

Advanced Research Applications in Chemical Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

The chemical reactivity of Cyclopropyl(4-(dimethylamino)phenyl)methanone is defined by two primary functional groups: the ketone and the cyclopropane (B1198618) ring. The ketone's carbonyl group serves as a versatile handle for a wide array of chemical transformations, including reduction to an alcohol, conversion to imines or hydrazones, and participation in carbon-carbon bond-forming reactions like aldol (B89426) or Wittig reactions. For instance, the related Cyclopropyl (B3062369) phenyl ketone is known to be a precursor for α-cyclopropylstyrene via the Wittig reaction. scbt.comfishersci.com

The cyclopropane ring, particularly in conjugation with the carbonyl group, imparts unique reactivity. Such systems are known as donor-acceptor (D-A) cyclopropanes, where the cyclopropyl group can act as a three-carbon synthon in various ring-opening and cycloaddition reactions. nih.govacs.orgnih.gov Under the influence of Lewis acids or photocatalysis, the strained three-membered ring can open, leading to the formation of a 1,3-biradical or a corresponding zwitterionic intermediate. researchgate.netnih.gov This reactive intermediate can then be trapped by various dienophiles or dipolarophiles to construct five-membered rings and other complex carbocyclic or heterocyclic frameworks. researchgate.netscispace.com The presence of the electron-donating dimethylamino group on the phenyl ring can further modulate the electronic properties and reactivity of the molecule, influencing the stability of intermediates and the outcome of these synthetic transformations. This makes the compound a potentially valuable building block for synthesizing architecturally complex molecules that are of interest in medicinal chemistry and materials science.

Utility in Materials Science: Chromophores and Dyes

The molecular structure of this compound contains a potent chromophore, which is a part of a molecule responsible for its color. The structure features a strong electron-donating group (the dimethylamino moiety) connected to an electron-accepting group (the carbonyl) through a conjugated π-system (the phenyl ring). This "push-pull" or donor-π-acceptor (D-π-A) architecture is a hallmark of many organic dyes and pigments.

This electronic arrangement facilitates an intramolecular charge-transfer (ICT) transition upon absorption of light, which typically occurs in the visible or near-ultraviolet region of the electromagnetic spectrum. The compound is a structural analog of Michler's ketone, a well-known intermediate in the production of triphenylmethane (B1682552) dyes like Crystal Violet. The key difference is the replacement of one of the 4-(dimethylamino)phenyl groups with a cyclopropyl group.

| Compound | Structure | Key Features |

| This compound | C₃H₅-CO-C₆H₄-N(CH₃)₂ | Donor-π-acceptor system with a cyclopropyl group. |

| Michler's Ketone | [(CH₃)₂NC₆H₄]₂CO | Symmetrical donor-π-acceptor-π-donor system; precursor to dyes. |

The photophysical properties of such D-π-A systems are often highly sensitive to the surrounding environment. This can lead to phenomena like solvatochromism, where the color (absorption and emission wavelength) of the compound changes with the polarity of the solvent. This property is critical for the development of sensors and environmentally sensitive fluorescent probes. While specific spectral data for this compound is not widely published, related compounds with dimethylamino-substituted phenyl moieties exhibit strong absorption and fluorescence properties that are influenced by solvent polarity and concentration. fishersci.com

Design and Synthesis of Cyclopropyl-Containing Scaffolds for Organic Synthesis

The cyclopropyl motif is a highly sought-after structural feature in medicinal chemistry and organic synthesis due to its ability to impart conformational rigidity, improve metabolic stability, and modulate the biological activity of molecules. This compound serves as a valuable starting material for the creation of more elaborate cyclopropyl-containing scaffolds.

The ketone functionality allows for diversification at the carbonyl carbon. For example, Grignard reactions or other organometallic additions can introduce new substituents, leading to chiral tertiary alcohols. Subsequent chemical manipulations of these products can generate a library of diverse cyclopropane-containing building blocks. nih.gov Furthermore, enantioselective reductions of the ketone can provide access to optically active cyclopropylmethanols, which are valuable chiral synthons.

The entire cyclopropyl aryl ketone framework can participate in photocatalytic [3+2] cycloadditions with various alkenes to construct densely substituted cyclopentane (B165970) rings. nih.govscispace.com This strategy leverages the ring strain of the cyclopropane and the electronic properties of the aryl ketone to forge complex molecular architectures under mild, light-driven conditions. The ability to generate complex scaffolds from a relatively simple starting material highlights the utility of this compound in diversity-oriented synthesis, aiming to produce libraries of compounds for screening in drug discovery and other fields. nih.gov

Application in Agrochemical Research for Efficacy Enhancement

The cyclopropane ring is a key structural component in one of the most successful classes of insecticides, the pyrethroids. chimia.ch Natural pyrethrins, and their synthetic analogs, contain a cyclopropanecarboxylic acid ester moiety that is essential for their insecticidal activity. The cyclopropyl group helps to lock the molecule into a specific three-dimensional shape that is optimal for binding to the target site in insects—the voltage-gated sodium channels. chimia.ch

While there is no direct, published evidence of this compound being used as an agrochemical itself, its structural components are relevant to the field. Synthetic strategies for novel insecticides often involve the creation of diverse cyclopropane-containing intermediates. chimia.ch Aryl cyclopropyl ketones can serve as precursors to compounds that mimic the core structure of pyrethroids or other bioactive molecules. Research in this area focuses on creating new chemical entities with improved potency, altered pest spectrum, or better environmental profiles. The development of novel insecticidal 1-cyclopropyl-1,4-diarylbutenes is one example of how cyclopropyl ketone-related structures are explored in agrochemical synthesis. stanford.edu The unique electronic signature of the dimethylamino-phenyl group could also be explored to influence properties like systemic transport in plants or interaction with insect-specific metabolic enzymes.

Development of Molecular Probes for Mechanistic Chemical Studies (Non-Biological Targets)

The inherent photophysical properties of this compound make it an interesting candidate for the development of molecular probes for non-biological applications. As a donor-π-acceptor chromophore, its fluorescence characteristics, such as emission wavelength and quantum yield, are expected to be sensitive to the local chemical environment.

This sensitivity can be exploited to probe reaction mechanisms or detect the presence of certain chemical species. For instance, the ketone's oxygen atom has lone pairs of electrons that can interact with Lewis acids. Such an interaction would increase the electron-accepting power of the carbonyl group, leading to a shift in the absorption and emission spectra (a photophysical response). This could be used to monitor the concentration or activity of Lewis acids in a non-biological chemical reaction.

Furthermore, the photochemical reactivity of cyclopropyl aryl ketones can be harnessed. Upon excitation with light, these molecules can undergo ring-opening to form biradical intermediates. acs.org The efficiency and pathway of this process can be influenced by the surrounding medium. By studying the photoproducts or the lifetime of the transient intermediates, information about the viscosity, polarity, or radical-scavenging ability of a chemical system could be obtained. These properties make the compound a foundational structure for designing specialized probes to investigate non-biological chemical processes and mechanisms.

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(4-(dimethylamino)phenyl)methanone?

The compound can be synthesized via multi-step reactions involving cyclopropane ring formation and aromatic substitution. For example, cyclopropyl ketones are often prepared using cyclopropanation agents (e.g., Zn/TiCl4 systems) or via cross-coupling reactions. A related method involves reacting aminophenyl intermediates with cyclopropane-containing reagents under reflux conditions in solvents like THF or EtOH . Key steps include optimizing reaction time and temperature to enhance yield and purity.

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropyl ring and dimethylamino substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). X-ray crystallography may resolve steric effects of the cyclopropyl group .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25–37°C. High-performance liquid chromatography (HPLC) monitors degradation products over time. The dimethylamino group’s electron-donating effects may enhance stability in acidic conditions, while the cyclopropyl ring’s strain could influence hydrolytic susceptibility .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group influence reactivity in cross-coupling reactions?

The dimethylamino group is a strong electron donor, activating the phenyl ring toward electrophilic substitution. This electronic profile facilitates Suzuki-Miyaura couplings with aryl boronic acids, where the para-substituent directs regioselectivity. Computational studies (e.g., DFT) can model charge distribution to predict reaction sites .

Q. What strategies mitigate steric hindrance during derivatization of the cyclopropyl ring?

Steric effects from the cyclopropyl group can hinder nucleophilic attacks. Strategies include:

- Using bulky bases (e.g., LDA) to deprotonate reactive positions.

- Employing transition-metal catalysts (e.g., Pd) for C–H functionalization. Comparative studies with cyclobutyl analogs show reduced steric hindrance in larger rings, guiding reagent selection .

Q. How does the cyclopropyl group affect binding affinity in HDAC inhibition compared to other substituents?

Structural analogs (e.g., cyclobutyl or benzyl derivatives) reveal that the cyclopropyl group’s small size and high ring strain enhance conformational rigidity, improving HDAC isoform selectivity. In vitro assays (e.g., fluorescence polarization) quantify binding differences, with cyclopropyl derivatives showing 2–3× higher potency than cyclohexyl analogs .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating biological activity?

- Enzyme inhibition: Fluorescence-based HDAC assays using acetylated substrates.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Receptor binding: Radioligand displacement studies for neurotransmitter targets (e.g., serotonin receptors) .

Q. How can computational tools aid in SAR studies?

Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound’s cyclopropyl group and hydrophobic enzyme pockets. QSAR models correlate substituent electronic parameters (Hammett constants) with bioactivity data .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

Solubility varies with solvent polarity and pH. Use standardized protocols (e.g., shake-flask method) in DMSO/PBS. Conflicting data may arise from impurities; purify via column chromatography (silica gel, hexane/EtOAc) and validate purity with HPLC ≥95% .

Q. Divergent biological activity in similar analogs: What factors explain this?

Minor structural changes (e.g., replacing cyclopropyl with benzyl) alter steric and electronic profiles. For example, cyclopropyl’s rigidity enhances target selectivity, while bulkier groups reduce membrane permeability. Parallel synthesis and bioassays across analogs clarify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.